molecular formula C9H11ClN2O2 B12947485 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid

4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid

Cat. No.: B12947485
M. Wt: 214.65 g/mol
InChI Key: GMFMUWVZZNXKLX-UHFFFAOYSA-N
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Description

4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sec-butyl group at the 4-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of a pyrimidine derivative, followed by the introduction of the sec-butyl group through a Friedel-Crafts alkylation. The carboxylic acid group can be introduced via oxidation of an intermediate aldehyde or alcohol group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient chlorination, alkylation, and oxidation steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of acyl chlorides.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sec-butyl group and chlorine atom can affect its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine-5-carboxylic acid: Lacks the sec-butyl group, which may result in different reactivity and biological activity.

    4-Butyl-2-chloropyrimidine-5-carboxylic acid: Has a butyl group instead of a sec-butyl group, potentially affecting its steric and electronic properties.

    4-(sec-Butyl)-2-methylpyrimidine-5-carboxylic acid: Contains a methyl group instead of a chlorine atom, altering its chemical reactivity.

Uniqueness

4-(sec-Butyl)-2-chloropyrimidine-5-carboxylic acid is unique due to the specific combination of functional groups, which can influence its chemical behavior and potential applications. The sec-butyl group provides steric hindrance, the chlorine atom offers a site for nucleophilic substitution, and the carboxylic acid group allows for further functionalization.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

4-butan-2-yl-2-chloropyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-3-5(2)7-6(8(13)14)4-11-9(10)12-7/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

GMFMUWVZZNXKLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NC=C1C(=O)O)Cl

Origin of Product

United States

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